2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one
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Overview
Description
2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one is a heterocyclic compound with a unique structure that combines pyrano and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one typically involves multi-step reactions. One common method is the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyrano[3,4-d]pyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death . The molecular docking studies have shown that the compound fits well into the active site of PARP-1, forming hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound shares a similar core structure but differs in its functional groups and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrazole ring fused to the pyrimidine ring, known for its kinase inhibitory activity.
Uniqueness
2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one is unique due to its specific combination of pyrano and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-amino-8H-pyrano[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O2/c8-7-9-1-4-5(10-7)2-12-3-6(4)11/h1H,2-3H2,(H2,8,9,10) |
InChI Key |
QKTNNGZIYYYSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=NC=C2C(=O)CO1)N |
Origin of Product |
United States |
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